molecular formula C8H8O2 B1590540 2,3-Dihydrobenzofuran-6-ol CAS No. 23681-89-2

2,3-Dihydrobenzofuran-6-ol

Katalognummer B1590540
CAS-Nummer: 23681-89-2
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: IAFNMXBIRZBSFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .


Synthesis Analysis

Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .


Chemical Reactions Analysis

2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .


Physical And Chemical Properties Analysis

The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2,3-Dihydrobenzofuran-6-ol: and its derivatives have been studied for their potential as antimicrobial agents. They have shown promise in inhibiting the growth of various pathogens, including fungi, bacteria, and viruses . The compounds have been evaluated using molecular docking and dynamics, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their efficacy and safety as drugs .

Drug Design and Development

The structural features of 2,3-Dihydrobenzofuran-6-ol make it a suitable candidate for drug design and development. Researchers have utilized this compound as a chemical scaffold to design small molecule libraries for pharmaceutical applications . Its versatility allows for the exploration of a wide range of biological activities, making it a valuable asset in the search for new therapeutic agents .

Molecular Modeling

In the field of molecular modeling, 2,3-Dihydrobenzofuran-6-ol has been used to understand the biochemical operations of gene products. It serves as a guide for chemists and biochemists in drug design, contributing to the comprehension of organic, inorganic, and biomolecules through theoretical and computational processes .

Pharmacokinetics and Drug Likeness

The pharmacokinetic properties and drug likeness of 2,3-Dihydrobenzofuran-6-ol derivatives have been assessed using online databases like the Molinspiration online server. These studies help determine the potential of these compounds as drugs by evaluating their physicochemical properties and adherence to the “Lipinski’s Rule of Five” for drug likeness .

Antifungal Applications

Specific derivatives of 2,3-Dihydrobenzofuran-6-ol have shown potential in antifungal applications. For instance, certain compounds have demonstrated the ability to interact with fungal proteins, suggesting their use in treating fungal infections .

Antiviral and Antibacterial Properties

The binding affinity of 2,3-Dihydrobenzofuran-6-ol derivatives to proteins associated with viruses and bacteria indicates their potential as antiviral and antibacterial agents. Molecular docking studies have revealed that these compounds can effectively bind to active residues of pathogen proteins, which is crucial for the development of new medications to combat viral and bacterial diseases .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Wirkmechanismus

Target of Action

2,3-Dihydrobenzofuran-6-ol is a benzofuran derivative that has been shown to have strong biological activities . It has been found to have significant cell growth inhibitory effects on different types of cancer cells . The primary targets of 2,3-Dihydrobenzofuran-6-ol are these cancer cells, where it exhibits its anti-tumor activity .

Mode of Action

The mode of action of 2,3-Dihydrobenzofuran-6-ol involves its interaction with its targets, the cancer cells. It has been found to have significant cell growth inhibitory effects . This suggests that 2,3-Dihydrobenzofuran-6-ol interacts with the cellular machinery involved in cell growth and proliferation, leading to the inhibition of these processes .

Biochemical Pathways

Given its anti-tumor activity, it is likely that it affects pathways involved in cell growth and proliferation . The downstream effects of this interaction would be the inhibition of tumor growth and potentially the induction of cell death in the cancer cells .

Result of Action

The result of the action of 2,3-Dihydrobenzofuran-6-ol is the inhibition of cell growth in various types of cancer cells . This leads to the potential reduction in tumor size and could potentially lead to the death of the cancer cells .

Action Environment

The action of 2,3-Dihydrobenzofuran-6-ol can be influenced by various environmental factors. For instance, the presence of other compounds or drugs could potentially affect the efficacy of 2,3-Dihydrobenzofuran-6-ol. Additionally, factors such as pH and temperature could potentially influence the stability of 2,3-Dihydrobenzofuran-6-ol .

Eigenschaften

IUPAC Name

2,3-dihydro-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNMXBIRZBSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481776
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-6-ol

CAS RN

23681-89-2
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxycoumaran-3-one (15 g) was suspended in ethanol (75 ml) and hydrazine hydrate (10 ml, 90%) was added and the mixture heated at reflux for 1 hour. The solvent was evaporated and a solution of potassium hydroxide (15 g) in ethylene glycol (100 ml) was added to the residue. The resulting mixture was distilled with stirring until the internal temperature reached 185°-190° C. This temperature was maintained until no more nitrogen was evolved, approximately 1.5 hours. After cooling, the mixture was added to dilute hydrochloric acid containing sufficient acid to make the mixture acidic. This acidified mixture was then extracted with ether, dried and distilled (110°-120° C./0.75 mm) to give 6-hydroxy-2,3-dihydrobenzofuran.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Hydroxy-2H-benzofuran-3-one (3 g) was suspended in anhydrous tetrahydrofuran under an argon atmosphere and cooled to 0° C. Lithium aluminium hydride (20 ml of a 1M solution in tetrahydrofuran) was added dropwise over 10 min and the reaction allowed to reach room temperature over 2 hours. The reaction was cooled to 0° C. and treated dropwise with saturated ammonium chloride solution. Ethyl acetate (200 ml) was added and the mixture filtered through Celite. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure. The resulting mixture of 2,3-dihydro-benzofuran-3,6-diol and benzofuran-6-ol (approximately 1:1 by 250 MHz 1H NMR) was dissolved in a mixture of hydrochloric acid (200 ml, 5M aqueous solution) and methanol (300 ml) and palladium hydroxide (0.5 g) added. The mixture was stirred under a hydrogen atmosphere for 3 hours then filtered through Celite. The organics were removed by evaporation under reduced pressure and the resulting solution neutralised with concentrated anmmonia solution. The product was extracted into dichloromethane. The dichloromethane solution was dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (2.5 g, 92%). 1H NMR (250 MHz, CDCl3) δ: 3.11 (2H, t, J=8.4 Hz), 4.57 (2H, t, J=8.4 Hz), 6.27-6.34 (2H, m), 6.92-7.02 (1H, m); m/z (API+): 139.1 (M+3H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 2
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 3
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 4
Reactant of Route 4
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 5
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 6
2,3-Dihydrobenzofuran-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.